molecular formula C17H27NO5 B4039561 3-(4-tert-butylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

3-(4-tert-butylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

Cat. No.: B4039561
M. Wt: 325.4 g/mol
InChI Key: GWRSBAFCSAEZEB-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenoxy)-N,N-dimethylpropan-1-amine; oxalic acid is a chemical compound that combines an amine derivative with oxalic acid. This compound is notable for its unique structure, which includes a tert-butylphenoxy group and a dimethylpropan-1-amine moiety. It is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

3-(4-tert-Butylphenoxy)-N,N-dimethylpropan-1-amine; oxalic acid is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 4-tert-butylphenol with N,N-dimethylpropan-1-amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a wide range of products, depending on the substituents involved .

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The tert-butylphenoxy group may interact with hydrophobic regions of proteins or membranes, while the dimethylpropan-1-amine moiety may form hydrogen bonds or ionic interactions with other molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-tert-Butylphenoxy)-N,N-dimethylpropan-1-amine is unique due to its combination of a hydrophobic tert-butylphenoxy group and a hydrophilic dimethylpropan-1-amine moiety. This dual nature allows it to interact with a wide range of molecular targets and makes it versatile for various applications in research and industry .

Properties

IUPAC Name

3-(4-tert-butylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.C2H2O4/c1-15(2,3)13-7-9-14(10-8-13)17-12-6-11-16(4)5;3-1(4)2(5)6/h7-10H,6,11-12H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRSBAFCSAEZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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